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molecular formula C12H17N B1218667 1-Benzylpiperidine CAS No. 2905-56-8

1-Benzylpiperidine

Cat. No. B1218667
M. Wt: 175.27 g/mol
InChI Key: NZVZVGPYTICZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05137894

Procedure details

Chloride 12 (23.0 g, 1.0 equiv) was combined with DBU (20.4 g, 2 equiv) in 400 mL xylene and stirred at 100° C. until TLC examination indicated complete reaction (ca. 5 h). The reaction was concentrated to dryness in vacuo. The residue was dissolved in methylene chloride and extracted with water (1×). The organic solvent was removed in vacuo and the residue was flash chromatographed in 10% ethyl acetate/methylene chloride to afford 11.8 g (60%) of 11 as an oil.
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
20.4 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Yield
60%

Identifiers

REACTION_CXSMILES
[Cl-].[CH2:2]1[CH2:12][CH2:11][N:10]2[C:5](=N[CH2:7][CH2:8][CH2:9]2)[CH2:4][CH2:3]1.[C:13]1(C)[C:14](C)=CC=C[CH:18]=1>>[CH2:11]([N:10]1[CH2:9][CH2:8][CH2:7][CH2:4][CH2:5]1)[C:12]1[CH:2]=[CH:3][CH:14]=[CH:13][CH:18]=1

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
[Cl-]
Step Two
Name
Quantity
20.4 g
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. until TLC examination
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction (ca. 5 h)
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with water (1×)
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed in 10% ethyl acetate/methylene chloride

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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